1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine

Catalog No.
S12086343
CAS No.
M.F
C17H15ClN4O5
M. Wt
390.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piper...

Product Name

1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(4-nitrophenyl)methanone

Molecular Formula

C17H15ClN4O5

Molecular Weight

390.8 g/mol

InChI

InChI=1S/C17H15ClN4O5/c18-15-11-14(22(26)27)5-6-16(15)19-7-9-20(10-8-19)17(23)12-1-3-13(4-2-12)21(24)25/h1-6,11H,7-10H2

InChI Key

OYGAGARCQNUPSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring substituted with nitrophenyl and chlorobenzoyl groups. Its molecular formula is C17H16ClN3O4C_{17}H_{16}ClN_{3}O_{4}, and it has a molecular weight of approximately 367.78 g/mol. The presence of nitro groups contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.

Typical of piperazine derivatives, including:

  • Nucleophilic Substitution: The chlorine atom in the chlorobenzoyl group can be replaced by nucleophiles, leading to new derivatives.
  • Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions, altering the compound's biological properties.
  • Acylation Reactions: The piperazine nitrogen can react with acylating agents, potentially forming amides.

These reactions are significant for modifying the compound's structure to explore its pharmacological potential.

1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine exhibits various biological activities, primarily due to its nitro and piperazine moieties. Studies suggest that compounds with similar structures may exhibit:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor Activity: Certain piperazine derivatives are known for their cytotoxic effects on cancer cell lines.
  • Central Nervous System Activity: Piperazine compounds often interact with neurotransmitter systems, indicating potential use in treating neurological disorders.

The specific biological activity of this compound requires further investigation through experimental studies.

The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine typically involves multi-step organic synthesis techniques:

  • Formation of the Piperazine Ring: Starting from appropriate amines and carbonyl compounds, the piperazine ring can be formed through cyclization.
  • Substitution Reactions: Chlorination and nitration reactions can introduce the chloro and nitro groups onto the aromatic rings.
  • Final Coupling Reaction: The final step involves coupling the substituted aromatic moieties with the piperazine core, often using coupling agents or catalysts to facilitate the reaction.

This synthetic pathway allows for the introduction of various functional groups that can be tailored for specific applications.

1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine has potential applications in several fields:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Chemical Biology: Used as a probe to study biological pathways involving piperazine derivatives.
  • Material Science: Potential use in creating novel materials due to its unique chemical structure.

These applications highlight its versatility in scientific research.

Research into the interactions of 1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine with biological targets is essential for understanding its pharmacodynamics. Interaction studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Evaluating the compound's effects in live organisms to determine therapeutic efficacy and safety profiles.
  • Mechanistic Studies: Investigating how the compound affects cellular pathways or processes.

These studies are crucial for advancing the compound's development as a therapeutic agent.

Several compounds share structural similarities with 1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine, including:

Compound NameMolecular FormulaKey Features
1-(2-Nitrobenzoyl)-4-(4-nitrophenyl)piperazineC17H16N4O5C_{17}H_{16}N_{4}O_{5}Lacks chlorine; potential antimicrobial activity
1-(3-Chlorophenyl)-4-(4-nitrophenyl)piperazineC17H16ClN3O2C_{17}H_{16}ClN_{3}O_{2}Different halogen substitution; studied for CNS effects
1-(2-Chlorobenzoyl)-4-(3-nitrophenyl)piperazineC17H16ClN3O3C_{17}H_{16}ClN_{3}O_{3}Variation in nitro position; explored for antitumor properties

Uniqueness

The uniqueness of 1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine lies in its specific combination of functional groups and structural arrangement, which may confer distinct biological activities compared to these similar compounds. Its dual nitro substituents may enhance its reactivity and interaction with biological targets, making it an attractive candidate for further research in medicinal chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

390.0730973 g/mol

Monoisotopic Mass

390.0730973 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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